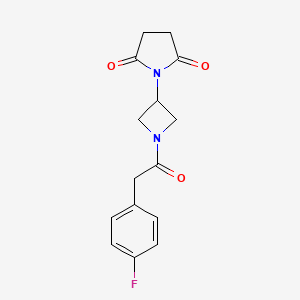

![molecular formula C16H13FN2O3S B2968279 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 895440-96-7](/img/structure/B2968279.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are aromatic heterocyclic compounds containing a benzene fused to a thiazole ring .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of benzothiazoles is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying Hückel’s rule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on the development of synthetic routes and the characterization of benzothiazole derivatives, including those related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide. These compounds are synthesized through various chemical reactions, aiming at potential pharmaceutical applications. The characterization of these compounds involves spectroscopic as well as spectrometric techniques, ensuring the identification of their chemical structures and properties (Desai et al., 2013).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine moieties. These compounds exhibit promising antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The presence of a fluorine atom in the benzoyl group of these compounds is essential for enhancing their antimicrobial efficacy (Desai et al., 2013).

Anticancer Activity

Research into benzothiazole derivatives has also explored their potential as anticancer agents. These compounds have shown inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer cells. The mechanism of action often involves the modulation of cell cycle and apoptosis pathways, suggesting the potential of these compounds in cancer therapy. The study of their interactions with specific cellular targets, such as cytochrome P450 enzymes, further elucidates their therapeutic potential (Mortimer et al., 2006).

Imaging Applications

Fluorinated benzothiazole derivatives are investigated for their use in imaging studies, particularly positron emission tomography (PET) imaging of cancer. These compounds, labeled with radioisotopes, can serve as novel probes for visualizing the status of specific receptors in solid tumors, aiding in the diagnosis and monitoring of cancer treatment (Tu et al., 2007).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of benzothiazole derivatives is crucial for their development as drugs. Studies have identified the human metabolites of these compounds and investigated their excretion and transport mechanisms. This research provides valuable insights into the safety and efficacy of these compounds as pharmaceuticals (Umehara et al., 2009).

Mecanismo De Acción

While the specific mechanism of action for “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide” is not available, benzothiazole derivatives have been found to exhibit various biological activities, including anti-inflammatory properties .

The compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Propiedades

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-5-3-4-6-10(9)17/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAONQMWILUJNEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2968200.png)

![4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2968201.png)

![N'-{(E)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2968202.png)

![7-benzyl-8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968205.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2968207.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2968210.png)

![4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2968212.png)

![[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone](/img/structure/B2968214.png)

![Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B2968215.png)

![3-((6-Ethoxybenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2968216.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2968217.png)

![1,3,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2968218.png)

![2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968219.png)